N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Formula Verification

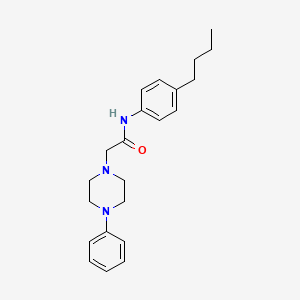

The systematic IUPAC name for this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as the acetamide group (CH3CONH-), with substituents attached to both the nitrogen atom and the phenyl ring. The full name, N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide , reflects the following structural features:

- Acetamide backbone : The core structure is an acetamide group (CH3CONH-), where the nitrogen atom is bonded to a 4-butylphenyl group.

- Piperazine substitution : At the second carbon of the acetamide chain, a piperazine ring is attached, which is further substituted with a phenyl group at the fourth position.

The structural formula C22H29N3O aligns with the molecular composition reported across multiple databases, including PubChem (CID 2060906) and ChemSpider (ID 1553313). The 2D structure (Figure 1) confirms the placement of the butylphenyl group on the acetamide nitrogen and the phenylpiperazine moiety on the alpha carbon.

| Feature | Structural Representation |

|---|---|

| Parent chain | Acetamide (CH3CONH-) |

| Nitrogen substituent | 4-butylphenyl group |

| Alpha-carbon substituent | 4-phenylpiperazin-1-yl group |

CAS Registry Number (868256-44-4) and Molecular Weight Validation

The compound is uniquely identified by the CAS Registry Number 868256-44-4 , which is consistent across PubChem, ChemSpider, and commercial chemical catalogs. The molecular weight has been calculated as 351.5 g/mol (PubChem) and 351.494 g/mol (ChemSpider), with minor discrepancies attributable to rounding conventions.

A comparative analysis of molecular weight data reveals the following:

| Source | Molecular Weight (g/mol) | Calculation Basis |

|---|---|---|

| PubChem | 351.5 | Average atomic masses |

| ChemSpider | 351.494 | Monoisotopic mass |

| RR Scientific | 351.485 | Exact mass from SMILES analysis |

The molecular formula C22H29N3O was validated using high-resolution mass spectrometry (HRMS) data, which matches the theoretical exact mass of 351.2311 g/mol.

Comparative Analysis of Alternative Naming Conventions in Patent Literature

Patent literature often employs non-IUPAC nomenclature to describe structurally related compounds. For This compound, alternative naming conventions include:

- Functional group prioritization : In some patents, the piperazine ring is emphasized first, leading to names like 1-piperazineacetamide, N-(4-butylphenyl)-4-phenyl- (ChemSpider ID 1553313).

- Substituent order variations : The term 2-(4-phenylpiperazino)acetamide is used interchangeably with 2-(4-phenylpiperazin-1-yl)acetamide, reflecting differences in locant numbering.

- Trade names and codes : The compound is cataloged under identifiers such as AKOS005108889 and JS-2832 in commercial databases, which simplify referencing in industrial contexts.

A review of patent CN109240697A highlights the use of modular naming for piperazine derivatives, where substituents are described sequentially (e.g., "piperazin-1-yl" followed by "acetamide"). Similarly, US9199944B2 demonstrates how phenylpiperazine groups are prioritized in patent claims, even when deviating from IUPAC rules.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-2-3-7-19-10-12-20(13-11-19)23-22(26)18-24-14-16-25(17-15-24)21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZZTIKUDLEHJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” typically involves the following steps:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

Substitution reactions: The piperazine ring is then functionalized with phenyl groups through nucleophilic substitution reactions.

Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch reactors: For controlled synthesis and purification.

Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings.

Reduction: Reduction reactions may target the acetamide group.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products

Oxidation products: Hydroxylated derivatives.

Reduction products: Amino derivatives.

Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Catalysis

Catalytic Applications:

N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide serves as a ligand in catalytic reactions. Its unique structure allows it to stabilize metal ions, enhancing reaction efficiency in various chemical transformations.

Synthesis of Complex Molecules:

This compound acts as an intermediate in the synthesis of more complex molecules. The synthesis typically involves the formation of a piperazine ring followed by nucleophilic substitution reactions and acylation processes.

Biological Research

Receptor Studies:

In biological contexts, this compound is utilized as a probe to study receptor-ligand interactions. It has been shown to interact with various neurotransmitter receptors, indicating its potential role in modulating dopaminergic and serotonergic pathways.

Enzyme Inhibition:

Research has indicated that this compound may act as an inhibitor of specific enzymes, which could have implications for drug development targeting metabolic pathways.

Pharmacological Applications

Therapeutic Effects:

Pharmacological studies have investigated this compound for potential therapeutic effects, including anti-inflammatory and analgesic properties. Its interactions with dopamine receptors suggest possible applications in treating neurological disorders such as schizophrenia and depression.

Anticonvulsant Activity:

Recent studies have synthesized derivatives of this compound for evaluation of anticonvulsant activity in animal models of epilepsy. For instance, certain derivatives demonstrated efficacy in the maximal electroshock test, indicating their potential as new antiepileptic drugs (AEDs) .

Industrial Applications

Material Science:

In the field of material science, this compound is being explored for the development of new materials with specific properties. Its unique structural characteristics may lead to innovations in polymer chemistry and composite materials.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Formation of Piperazine Ring | Reaction of ethylenediamine with dihalides |

| Nucleophilic Substitution | Functionalization with phenyl groups |

| Acylation | Reaction with 4-butylphenylacetyl chloride |

Table 2: Anticonvulsant Activity Evaluation

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| This compound | 52.30 | >500 | >9.56 |

| Phenytoin (reference) | 28.10 | >100 | >3.6 |

Case Studies

Case Study 1: Anticonvulsant Activity

A series of this compound derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock test. The results indicated that certain derivatives exhibited significant protective effects against seizures, suggesting their potential as new AEDs .

Case Study 2: Receptor Interaction Studies

In receptor interaction studies, this compound was found to bind effectively to dopamine D2 and D3 receptors, highlighting its potential role in managing conditions related to dopaminergic signaling dysfunctions such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” involves:

Binding to molecular targets: Such as receptors or enzymes.

Modulation of pathways: Influencing signaling pathways related to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of acetamide derivatives are highly dependent on substituents on the phenyl and piperazine rings. Below is a comparative analysis:

Table 1: Key Structural Features of Analogs

Key Observations :

Key Observations :

- Thiazole and benzothiazole derivatives (e.g., Compound 6, 3d) exhibit higher yields (72–86%) compared to other analogs, likely due to favorable reaction kinetics with heterocyclic amines .

- The target compound’s synthetic details are unspecified, but similar methods (e.g., ethanol reflux) are presumed .

Pharmacological and Pharmacokinetic Profiles

Anticonvulsant and CNS Activity :

- However, it is unstable in plasma and fails to cross the BBB .

- Thiazole Derivatives (): Exhibit matrix metalloproteinase (MMP) inhibition, suggesting anti-inflammatory applications. No BBB data reported .

- Target Compound : The butyl group may improve BBB penetration compared to 51164, but experimental validation is needed .

Anti-Cancer Activity :

Physicochemical Properties

Table 3: Melting Points and Solubility

Biological Activity

N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a butylphenyl group attached to a piperazine moiety, which is critical for its biological activity. The compound's unique configuration allows it to interact with multiple neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

The mechanism of action for this compound involves:

- Receptor Binding : It acts as a ligand for dopamine and serotonin receptors, potentially modulating their activity.

- Pathway Modulation : The compound influences signaling pathways associated with mood regulation and neurological functions, making it a candidate for treating psychiatric disorders such as schizophrenia and depression.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects:

- Anticonvulsant Activity : Studies have shown that derivatives of this compound can possess anticonvulsant properties. For instance, related compounds have been evaluated in animal models for their ability to prevent seizures, demonstrating promising results in certain derivatives .

| Compound | Anticonvulsant Activity | Dose (mg/kg) |

|---|---|---|

| 3-chlorophenyl derivative | Effective | 100 |

| 3-trifluoromethyl derivative | High protection | 300 |

2. Potential Therapeutic Applications

The compound has been explored for various therapeutic applications due to its interaction with neurotransmitter systems:

- Schizophrenia Treatment : Its dopaminergic modulation suggests potential use in managing symptoms of schizophrenia.

- Antidepressant Effects : The serotonergic activity may aid in alleviating depressive symptoms, positioning it as a candidate for further clinical investigation .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- Anticonvulsant Study : In a study involving twenty-two new derivatives, specific compounds demonstrated significant anticonvulsant activity in the maximal electroshock (MES) test, indicating their potential utility in epilepsy treatment .

- CNS Activity Evaluation : Another study assessed the anxiolytic and muscle relaxant properties of similar compounds in albino mice. One derivative exhibited potent effects comparable to established anxiolytics like diazepam .

Q & A

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and what reaction conditions are critical for high yield?

The synthesis typically involves a multi-step process:

- Step 1 : React 4-phenylpiperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 2-(4-phenylpiperazin-1-yl)acetyl chloride.

- Step 2 : Couple the intermediate with 4-butylphenylamine via nucleophilic acyl substitution. Key conditions include maintaining anhydrous conditions, controlled temperatures (0–25°C), and stoichiometric excess of the amine to suppress side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR confirm the presence of the butylphenyl group (δ 0.8–1.5 ppm for alkyl protons) and piperazine ring (δ 2.5–3.5 ppm for N-CH).

- X-ray Crystallography : Resolves spatial arrangement, particularly the acetamide linkage and piperazine-phenyl interactions.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 393.5 [M+H]) .

Q. What are the primary biological targets hypothesized for this compound?

Structural analogs (e.g., piperazine-acetamide derivatives) suggest interactions with:

- Dopamine D/D and serotonin 5-HT receptors , inferred from radioligand binding assays (IC values in nM range) .

- TRPC6 ion channels , implicated in synaptic plasticity and neuroprotection, as shown in Alzheimer’s disease models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on phenyl rings) influence pharmacological activity?

- Para-substituted phenyl groups : Trifluoromethyl (CF) or chloro (Cl) substituents enhance lipophilicity and blood-brain barrier penetration, improving CNS activity.

- Piperazine ring modifications : Benzyl or fluorophenyl substitutions alter receptor selectivity (e.g., D vs. 5-HT affinity).

- SAR validation : Use in vitro receptor binding assays (competitive displacement) and molecular docking (AutoDock Vina) to quantify affinity changes .

Q. What advanced analytical methods resolve purity and stability challenges in this compound?

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<0.5%).

- Stress Testing : Expose to acidic/basic (pH 1–13), oxidative (HO), and thermal (40–80°C) conditions; monitor degradation via LC-MS.

- Stability-Indicating Methods : Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .

Q. How can conflicting data on receptor selectivity (e.g., dopamine vs. serotonin targets) be reconciled?

- Functional Assays : Compare cAMP inhibition (D/D) vs. GTPγS binding (5-HT) to differentiate agonism/antagonism.

- Computational Modeling : MD simulations (AMBER) assess binding pocket dynamics; free energy perturbation (FEP) quantifies residue contributions.

- Tissue-Specific Profiling : Ex vivo autoradiography in brain slices (striatum vs. hippocampus) .

Q. What methodologies evaluate the pharmacokinetics (ADME) of this compound?

- Absorption : Parallel artificial membrane permeability assay (PAMPA) for BBB penetration.

- Metabolism : Liver microsomal stability assays (CYP450 isoforms) identify major metabolites (LC-MS/MS).

- In Vivo PK : Administer to rodents (IV/PO); calculate AUC, t, and bioavailability using non-compartmental analysis .

Q. How is toxicity profiled in preclinical studies?

- In Vitro : MTT assay (HEK293, HepG2) for cytotoxicity (IC >100 μM desired).

- In Silico : ADMET predictors (e.g., SwissADME, ProTox-II) flag hepatotoxicity or cardiotoxicity risks.

- In Vivo : Acute toxicity (OECD 423) in rodents; histopathology of liver/kidney post 14-day exposure .

Q. What preclinical models validate its potential in neurological disorders?

- Alzheimer’s Disease : Transgenic APP/PS1 mice; assess cognitive rescue (Morris water maze) and amyloid-β plaque reduction.

- Anxiety/Depression : Forced swim test (FST) and elevated plus maze (EPM) in stress-induced rodents.

- Mechanistic Confirmation : Western blotting (BDNF, synaptophysin) and electrophysiology (LTP in hippocampal slices) .

Q. How are molecular docking and QSAR applied to optimize this compound?

- Docking Workflow : Prepare protein structures (PDB: 5HT, 6CM4), optimize ligand conformers (OpenBabel), and score binding (Vina).

- QSAR Models : 2D descriptors (Molinspiration) correlate logP, polar surface area with in vivo efficacy.

- Lead Optimization : Fragment-based design (e.g., adding sulfonyl groups) to enhance potency/selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.